molecular formula C25H28N2O4S2 B11626143 N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide

N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide

Cat. No.: B11626143
M. Wt: 484.6 g/mol
InChI Key: BHLWYMFRLYEQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide is a complex organic compound that features a benzylsulfanyl group, a methoxyphenyl group, and a methylbenzenesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzylsulfanyl and methoxyphenyl intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include sulfur-containing compounds, methoxyphenyl derivatives, and sulfonamides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonamido group.

    Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl and methoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups into the molecule.

Scientific Research Applications

N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes, while the methoxyphenyl and sulfonamido groups can modulate the activity of various receptors and signaling pathways. These interactions can lead to changes in cellular processes and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide shares similarities with other sulfonamide derivatives and benzylsulfanyl compounds.
  • Compounds such as N-[2-(Benzylsulfanyl)ethyl]-2-[N-(4-methoxyphenyl)benzenesulfonamido]acetamide and N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2-methoxyphenyl)benzenesulfonamido]acetamide are structurally related.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H28N2O4S2

Molecular Weight

484.6 g/mol

IUPAC Name

N-(2-benzylsulfanylethyl)-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C25H28N2O4S2/c1-20-12-14-22(15-13-20)33(29,30)27(23-10-6-7-11-24(23)31-2)18-25(28)26-16-17-32-19-21-8-4-3-5-9-21/h3-15H,16-19H2,1-2H3,(H,26,28)

InChI Key

BHLWYMFRLYEQQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSCC2=CC=CC=C2)C3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.